2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine
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Overview
Description
2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a sulfanyl group, which is further connected to another pyridine ring substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is essential to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The pyridine rings can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyridine derivatives: Compounds like 2-[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl-1H-benzimidazole have similar structural features and are used in various applications.
Uniqueness
2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine is unique due to the presence of both sulfanyl and phenyl groups on the pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
62219-36-7 |
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Molecular Formula |
C23H18N2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)sulfanyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-24-22(14-17)26-23-16-20(18-8-4-2-5-9-18)15-21(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
ZHOGZEZJCXJANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)SC2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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